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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175

Abstract

3-Hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in
synthetic and medicinal chemistry. Its utility as a building block for more complex molecules,
including pharmaceutical scaffolds, necessitates a thorough understanding of its fundamental
physicochemical properties. This technical guide provides an in-depth analysis of the solubility
and chemical stability of 3-Hydroxy-5-nitrobenzaldehyde. We will explore its solubility profile
in various solvent systems and delineate a systematic approach to evaluating its stability under
stress conditions, as recommended by international guidelines. This document is intended to
serve as a critical resource for researchers, offering both theoretical insights and practical,
field-proven experimental protocols to ensure the effective use of this compound in research
and development.

Physicochemical and Structural Profile

3-Hydroxy-5-nitrobenzaldehyde is a crystalline solid whose chemical behavior is governed by
the interplay of its three functional groups on the benzene ring: an aldehyde (-CHO), a hydroxyl
(-OH), and a nitro (-NO2) group.[1] The electron-withdrawing nature of the aldehyde and, more
potently, the nitro group, deactivates the aromatic ring. Conversely, the hydroxyl group is an
activating, ortho-, para-director.[1] This electronic configuration is central to the molecule's
reactivity, stability, and solubility.

Table 1: Key Physicochemical Properties of 3-Hydroxy-5-nitrobenzaldehyde
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Property Value Source(s)
CAS Number 193693-95-7 [1][2][3]
Molecular Formula C7HsNOa4 [1][3]
Molecular Weight 167.12 g/mol [11[3]

Pale yellow to brown
Appearance , [1]
crystalline powder

Melting Point >260 °C [4]
Boiling Point 322.8 °C (Predicted) [4]
Density 1.50 g/cm? (Predicted) [2][4]
InChikey QAGPTXBGYDEOFQ- (3]

UHFFFAOYSA-N

Solubility Profile: Theoretical and Experimental
Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that
influences its bioavailability, formulation, and therapeutic efficacy.[5] The structure of 3-
Hydroxy-5-nitrobenzaldehyde—containing both a hydrogen bond donor (-OH) and acceptor
(-CHO, -NO2) groups alongside a rigid aromatic core—suggests a nuanced solubility profile.
The polar functional groups can interact with polar solvents, but the overall aromatic character
and the presence of the nitro group, which can reduce polarity, limit aqueous solubility.[1][6]

Aqueous and Organic Solubility

Experimental data indicates that 3-Hydroxy-5-nitrobenzaldehyde is sparingly soluble in water.
[1] One source quantifies this as approximately 0.72 g/L (or 4.31 mM) at 25 °C.[7] In contrast, it
is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-
dimethylformamide (DMF).[1]

For context, the closely related compound 3-nitrobenzaldehyde is also sparingly soluble in
water but shows good solubility in alcohols (methanol, ethanol), chloroform, and aromatic
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hydrocarbons.[8] The solubility of such solid organic compounds typically increases with
temperature.[8] This trend is expected to hold for 3-Hydroxy-5-nitrobenzaldehyde.

Table 2: Summary of 3-Hydroxy-5-nitrobenzaldehyde Solubility

Solubility Quantitative Data

Solvent L Source(s)
Description (25 °C)
Sparingly soluble /

Water ] 0.72 g/L [1107]
Very slightly soluble

DMSO Soluble Data not available [1]

DMF Soluble Data not available [1]
Expected to be )

Ethanol Data not available [819]

soluble

Expected to be )
Methanol Data not available [819]
soluble

Expected to be )
Acetone Data not available [9]
soluble

Note: Solubility in alcohols and acetone is inferred from data on analogous compounds like 3-
nitrobenzaldehyde and other phenolic benzaldehydes.[6][8][9]

Experimental Protocol: Solubility Determination by UV-
Vis Spectrophotometry

UV-Vis spectrophotometry is a reliable and accessible technique for quantifying the solubility of
chromophoric compounds like 3-Hydroxy-5-nitrobenzaldehyde.[10][11] The method relies on
the Beer-Lambert law, which establishes a linear relationship between absorbance and
concentration.[10]

Methodology:

o Wavelength of Maximum Absorbance (Amax) Determination:
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o Prepare a dilute stock solution of the compound in the chosen solvent (e.g., ethanol).

o Scan the solution using a UV-Vis spectrophotometer over a relevant range (e.g., 200-400
nm) to identify the Amax, the wavelength at which the compound absorbs light most
strongly.[12]

o Preparation of Calibration Curve:

o Prepare a series of standard solutions of known concentrations by serially diluting the
stock solution.

o Measure the absorbance of each standard at the predetermined Amax.

o Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration
curve.[12] A linear regression should yield a correlation coefficient (R2) > 0.99.

o Equilibrium Solubility Measurement:

o

Add an excess amount of solid 3-Hydroxy-5-nitrobenzaldehyde to a known volume of
the solvent in a sealed vial.

o Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.qg.,
24-48 hours) to ensure equilibrium is reached.

o Filter the suspension through a 0.45 um syringe filter to remove undissolved solid.

o Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the
linear range of the calibration curve.

o Measure the absorbance of the diluted sample at Amax.

o Calculation:

o Use the equation from the calibration curve (y = mx + ¢, where y is absorbance and x is
concentration) to determine the concentration of the diluted sample.

o Multiply this concentration by the dilution factor to calculate the equilibrium solubility of the
compound in the solvent.
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Workflow for Solubility Determination by UV-Vis.
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Chemical Stability and Forced Degradation Analysis

Stability testing is a mandatory component of drug development, providing critical information
on how the quality of a substance varies over time under the influence of environmental factors
like temperature, humidity, and light.[13] Forced degradation, or stress testing, is a process
where the compound is exposed to conditions more severe than accelerated stability testing to
identify likely degradation products, establish degradation pathways, and validate the specificity
of stability-indicating analytical methods.[13][14][15]

Principles of Forced Degradation

Forced degradation studies are designed to achieve a target degradation of 5-20%.[14][15]
Degradation beyond 20% is generally considered excessive as it may not be representative of
real-world storage conditions.[14] The standard stress conditions applied are:

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic
environments.

Oxidation: Tests reactivity towards oxidizing agents.

Photolysis: Assesses degradation upon exposure to light, as detailed in ICH Q1B guidelines.
[14][16]

Thermal Degradation: Investigates the effect of high temperatures.

Forced Degradation Stress Conditions.

Experimental Protocol: Forced Degradation Study using
HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for
separating the parent compound from any potential degradation products.[17] This ensures that
the analytical measurement is specific to the intact molecule.

Recommended Starting Conditions for Stress Studies:
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Stress Condition Reagent / Condition Duration

Acid Hydrolysis 0.1 M HCI Heat at 60-80 °C

Base Hydrolysis 0.1 M NaOH Room Temp or Heat at 60 °C
Oxidation 3-6% H20:2 Room Temp or Heat at 60 °C
Thermal Dry Heat 80-100 °C

Overall illumination = 1.2
) ICH Q1B compliant light million lux hours and
Photolytic )
source integrated near UV energy =

200 watt hours/square meter

Note: These conditions are starting points and should be optimized to achieve the target 5-20%
degradation.[14][18]

Methodology:
e Sample Preparation:

Prepare a stock solution of 3-Hydroxy-5-nitrobenzaldehyde at a known concentration

[¢]

(e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a methanol/water mixture.[14]

o For each stress condition, mix the stock solution with the stressor (e.g., 0.1 M HCI, 3%
H202) in a 1:1 ratio. A "time zero" sample should be immediately neutralized (if applicable)

and diluted for analysis.

o Incubate the mixtures under the specified conditions. A dark control should be kept for the

photostability study.[16]

o At designated time points, withdraw an aliquot, neutralize the acid/base if necessary, and
dilute with the mobile phase to a suitable concentration for HPLC analysis.

e HPLC Analysis:

o Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector
is required.[17] A PDA detector is advantageous as it provides spectral data for peak purity
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assessment.

o Proposed HPLC Conditions (based on EPA methods for nitroaromatics):[19][20][21]
= Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pym).
= Mobile Phase A: 0.1% Formic Acid in Water.
= Mobile Phase B: Acetonitrile.

» Gradient: A time-based gradient from a higher percentage of A to a higher percentage of
B to elute both polar and non-polar compounds.

» Flow Rate: 1.0 mL/min.
» Detection: UV at 254 nm or a more specific wavelength determined from the Amax scan.

» [njection Volume: 10 pL.

e Data Evaluation:

o Monitor the chromatograms for the appearance of new peaks (degradants) and a
decrease in the peak area of the parent compound.

o Calculate the percentage of degradation.

o Assess peak purity of the parent compound using a PDA detector to ensure co-elution is
not occurring.

o The method is considered "stability-indicating" if all degradation products are well-resolved
from the parent peak.

Advanced Structural Characterization

While HPLC-UV provides quantitative data on stability, it does not identify the structure of the
degradation products. For this, more advanced techniques are indispensable.

e Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass
spectrometer allows for the determination of the molecular weight of the degradation
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products, providing crucial clues to their identity.[22]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for
unambiguous structure elucidation.[23] After isolating a sufficient quantity of a degradation
product (e.g., via preparative HPLC), *H and *3C NMR spectra can be acquired to determine
its precise chemical structure.[24][25] Changes in the chemical shifts of the aldehydic proton
(~10 ppm) or the aromatic protons can indicate modifications to these parts of the molecule.
[26]

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the solubility and stability of 3-
Hydroxy-5-nitrobenzaldehyde.

» Solubility: The compound exhibits limited aqueous solubility but is soluble in polar aprotic
solvents like DMSO and DMF. For formulation in agueous media, strategies such as pH
adjustment or the use of co-solvents may be necessary.

 Stability: A systematic forced degradation study is paramount to understanding its stability
profile. The presence of the aldehyde group suggests potential susceptibility to oxidation,
while the nitro and hydroxyl groups will influence its reactivity under hydrolytic and photolytic
stress.

e Handling and Storage: Based on general principles for aromatic aldehydes, the compound
should be stored in a cool, dry, and dark place in a well-sealed container to minimize thermal
degradation, hydrolysis from atmospheric moisture, and photodecomposition.

By employing the robust analytical protocols detailed herein—from fundamental solubility
determination by UV-Vis to advanced stability assessment by HPLC—researchers can ensure
the quality and integrity of 3-Hydroxy-5-nitrobenzaldehyde in their drug discovery and
development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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